(3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine is an organic compound that features both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine typically involves the reaction of 3,5-dimethylaniline with 4-butoxy-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for temperature and pH control, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acids or quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for understanding the interactions between sulfonamides and biological targets.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory activities, and this compound could be investigated for similar effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its aromatic and sulfonamide groups can impart unique characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylphenyl)sulfonamide: Lacks the butoxy and methyl groups on the second aromatic ring.
(4-Butoxy-3-methylphenyl)sulfonamide: Lacks the dimethyl groups on the first aromatic ring.
N-Phenylsulfonamide: A simpler structure with only one aromatic ring.
Uniqueness
(3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine is unique due to the presence of both 3,5-dimethyl and 4-butoxy-3-methyl substituents on the aromatic rings. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other sulfonamide derivatives.
Properties
Molecular Formula |
C19H25NO3S |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-butoxy-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-5-6-9-23-19-8-7-18(13-16(19)4)24(21,22)20-17-11-14(2)10-15(3)12-17/h7-8,10-13,20H,5-6,9H2,1-4H3 |
InChI Key |
DWCVLJVZKQQSPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.